N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide
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Overview
Description
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a hydroxypropoxyphenyl group
Scientific Research Applications
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide has several scientific research applications:
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives have a wide range of mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of mechanisms of action .
Result of Action
It is known that piperidine derivatives have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and potentially affecting neurotransmitter levels in the nervous system . The nature of these interactions involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the levels of key neurotransmitters in neuronal cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to an accumulation of neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . The effects on metabolic flux and metabolite levels are important considerations in understanding the compound’s overall impact on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler analog with similar structural features but lacking the hydroxypropoxyphenyl group.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another compound with a similar acetamide group but different substituents on the phenyl ring.
Uniqueness
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is unique due to its combination of a piperidine ring with a hydroxypropoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGXOGXSRKYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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